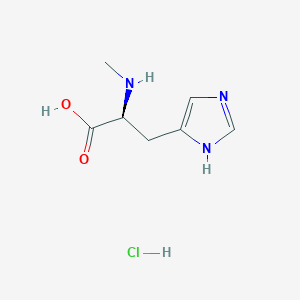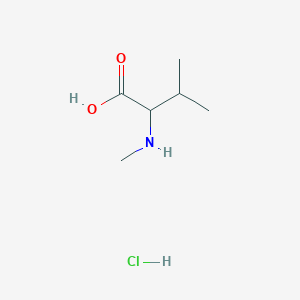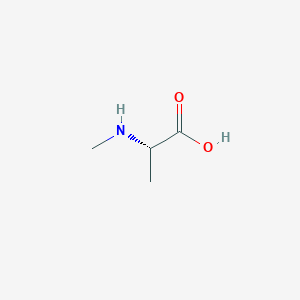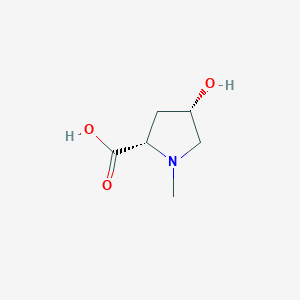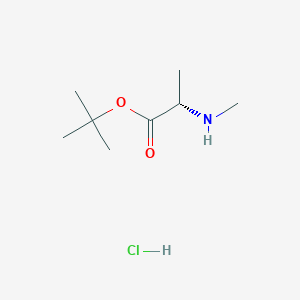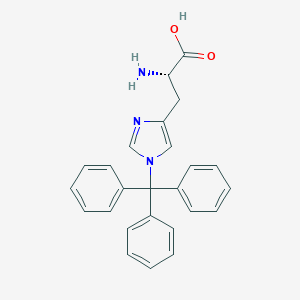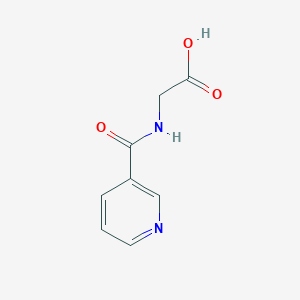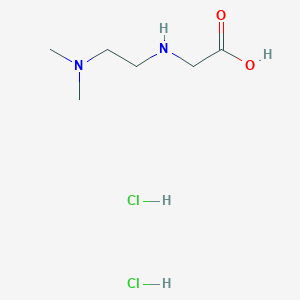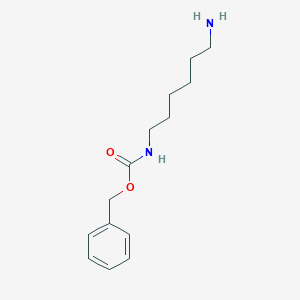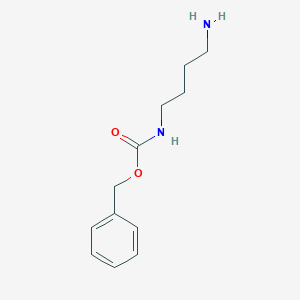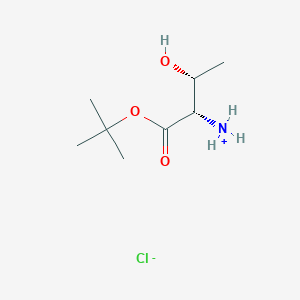
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO3. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of (2S,3R)-2-amino-3-hydroxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of (2S,3R)-2-amino-3-oxobutanoate.
Reduction: Formation of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
- (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
- (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride
Uniqueness
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .
Properties
CAS No. |
69320-90-7 |
|---|---|
Molecular Formula |
C8H18ClNO3 |
Molecular Weight |
211.68 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H |
InChI Key |
OWBFRQWDQDYNNF-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)OC(C)(C)C)[NH3+])O.[Cl-] |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)[NH3+])O.[Cl-] |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)O.Cl |
Synonyms |
69320-90-7; (2S,3R)-tert-Butyl2-amino-3-hydroxybutanoatehydrochloride; H-THR-OTBUHCL; L-Threoninetert-ButylEsterHydrochloride; H-Thr-OtBu.HCl; H-Thr-OtBu??HCl; threonine-t-butylester.HCl; C8H17NO3.HCl; SCHEMBL1825344; CTK5J1635; MolPort-009-680-853; OWBFRQWDQDYNNF-IBTYICNHSA-N; ANW-35633; KM1254; MFCD00672361; AKOS015847180; AM82245; CS15614; AK162700; KB-53408; L-threoninetert.butylesterhydrochloride; SC-09897; AB0072726; TR-023069; FT-0698850 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


